What are the physical and chemical properties of 4-Methyloctanoic acid?
What are the physical and chemical properties of 4-Methyloctanoic acid?
An In-depth Technical Guide to 4-Methyloctanoic Acid
Introduction
4-Methyloctanoic acid, also known as 4-methylcaprylic acid, is a branched-chain fatty acid.[1] It is a natural compound that plays a significant role in the characteristic flavor and odor of sheep and goat milk, often described as a "goaty" or "muttony" flavor.[2][3] This medium-chain fatty acid consists of an eight-carbon chain with a methyl group located on the fourth carbon.[1][4] Its applications extend to the flavor and fragrance industry, where it is used in cheese, meat, and tobacco flavorings.[5][6] Additionally, it serves as an intermediate in various organic syntheses.[1] This document provides a comprehensive overview of the physical and chemical properties of 4-methyloctanoic acid, along with relevant experimental protocols.
Physical Properties
4-Methyloctanoic acid is typically a colorless to pale yellow liquid at room temperature.[4][7] It possesses a characteristic fatty, waxy, and creamy odor.[6][7] The branched nature of its hydrocarbon chain results in a lower melting point compared to its straight-chain counterpart, octanoic acid.[1]
Table 1: Physical Properties of 4-Methyloctanoic Acid
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [7][8] |
| Odor | Goat, costus, mutton, waxy, fatty, dairy, creamy, milky | [6][7][8] |
| Boiling Point | 149 °C at 22 mmHg120-122 °C at 2.00 mm Hg~260-265 °C | [4][5][7] |
| Melting Point | ~15-20 °C | [4] |
| Density | 0.900-0.908 g/mL at 20°C/20°C0.91 g/mL at 25 °C | [2][5][8] |
| Refractive Index | 1.433-1.440 at 20°C | [5][8] |
| Vapor Pressure | 0.0057 mmHg at 25 °C | [7] |
| Flash Point | > 110 °C (> 230 °F) | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.[1][4][7] Soluble in DMSO at 100 mg/mL.[2][3] | [1][2][3][4][7] |
Chemical Properties
As a carboxylic acid, 4-methyloctanoic acid exhibits typical acidic reactivity. It can participate in acid-base reactions, esterification with alcohols, and amide formation with amines.[4] Reduction of the carboxylic acid group yields the corresponding alcohol, 4-methyloctanol.[4]
Table 2: Chemical Identifiers and Properties of 4-Methyloctanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₂ | [4][8] |
| Molecular Weight | 158.24 g/mol | [5][8][9] |
| IUPAC Name | 4-methyloctanoic acid | [4][8] |
| CAS Number | 54947-74-9 | [5][8] |
| pKa | Estimated to be around 4.8-5.0 | [4] |
| LogP (o/w) | 3.25 | [7] |
| SMILES | CCCCC(C)CCC(=O)O | [8] |
| InChI Key | LEGGANXCVQPIAI-UHFFFAOYSA-N | [8] |
Spectral Data
-
Mass Spectrometry (MS): Electron ionization mass spectra are available for 4-methyloctanoic acid, providing information on its fragmentation patterns.[10][11]
-
Infrared (IR) Spectroscopy: IR spectra show characteristic bands for the carboxylic acid functional group.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra have been reported, confirming the compound's structure.[8]
Experimental Protocols
Synthesis of 4-Methyloctanoic Acid
A common method for the synthesis of 4-methyloctanoic acid involves the reaction of a key intermediate, 2-methyl-1-hexanol, with diethyl malonate.[12] The general steps are as follows:
-
Intermediate Formation: Synthesize 2-methyl-1-hexanol from a suitable starting material like allyl alcohol.[12]
-
Nucleophilic Substitution: Deprotonate diethyl malonate using a strong base. The resulting carbanion then undergoes a nucleophilic substitution reaction with a derivative of 2-methyl-1-hexanol to form 2-(2-methylhexyl) diethyl malonate.[12]
-
Saponification and Decarboxylation: The resulting diester is saponified (hydrolyzed under basic conditions) and then decarboxylated to yield 4-methyloctanoic acid after acidification.[12]
Another reported one-step synthesis involves the catalytic carbomagnesiation of 1-alkenes using EtMgCl and a TaCl₅ catalyst.[13]
Determination of Fatty Acid Composition by Gas Chromatography (GC)
Gas chromatography is a standard and highly sensitive method for the analysis of fatty acids.[14] Since fatty acids themselves have high boiling points, they are typically converted to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to analysis.[14]
Methodology:
-
Sample Preparation (Derivatization):
-
Saponification: Complex lipids (e.g., triglycerides) are hydrolyzed using a base (e.g., NaOH in methanol) to release free fatty acids.[15][16]
-
Transesterification: The free fatty acids are then converted to FAMEs by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃ or HCl).[14][16] This process can also directly convert glycerides to FAMEs.[14]
-
Extraction: The resulting FAMEs are extracted from the reaction mixture using an organic solvent like hexane.[16]
-
-
Gas Chromatography Analysis:
-
An aliquot of the FAMEs solution is injected into the gas chromatograph.[16]
-
The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase.[14]
-
Separation of FAMEs occurs based on their boiling points and interaction with the stationary phase.[16]
-
-
Detection and Quantification:
-
As the separated FAMEs exit the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS).[15][16]
-
The retention time of each peak is used to identify the specific fatty acid by comparison to known standards.[16]
-
The area under each peak is proportional to the amount of that fatty acid, allowing for quantification, often using an internal standard for accuracy.[16][17]
-
Determination of pKa by Potentiometric Titration
The pKa of a carboxylic acid can be determined experimentally by potentiometric titration. This involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.[18]
Methodology:
-
Preparation:
-
Titration:
-
Place the 4-methyloctanoic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the NaOH titrant in small, precise increments.
-
After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.[18]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the midpoint of the steepest part of the titration curve (the inflection point).[19]
-
Perform multiple titrations to ensure accuracy and calculate the average pKa.[18]
-
Visualizations
Caption: Key chemical reactions of 4-Methyloctanoic acid.
Caption: Workflow for Fatty Acid Analysis by Gas Chromatography.
References
- 1. CAS 54947-74-9: 4-Methyloctanoic acid | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Key Strategies To Control 4-methyl Octanoic Acid Levels [chemicalbull.com]
- 5. (±)-4-メチルオクタン酸 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-methyl octanoic acid, 54947-74-9 [thegoodscentscompany.com]
- 7. parchem.com [parchem.com]
- 8. 4-Methyloctanoic acid | C9H18O2 | CID 62089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-4-Methyl-octanoic Acid | C9H18O2 | CID 6997333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methyloctanoic acid [webbook.nist.gov]
- 11. 4-Methyloctanoic acid [webbook.nist.gov]
- 12. CN101525286A - Process for preparing 4-methyl caprylic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. BISC 429 [sfu.ca]
- 15. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 16. youtube.com [youtube.com]
- 17. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

